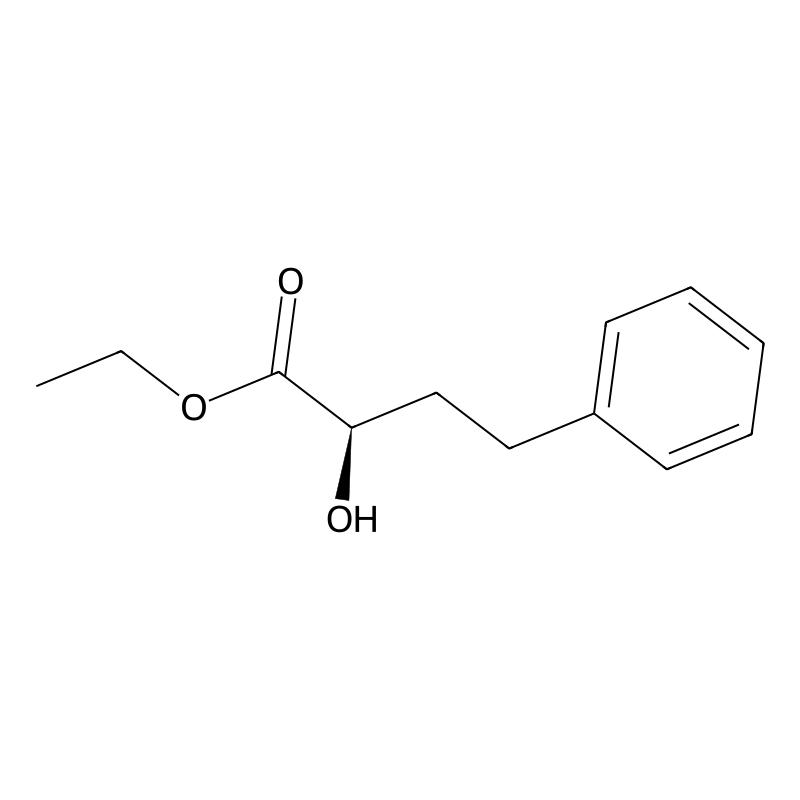

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors:

Ethyl (R)-2-hydroxy-4-phenylbutyrate, also known as R-HPBE, is a crucial chiral building block in the synthesis of various ACE inhibitors. These drugs are used to treat high blood pressure and heart failure by blocking the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. Examples of ACE inhibitors that utilize R-HPBE as a starting material include benazepril, enalapril, and lisinopril [].

Biocatalytic Synthesis:

Traditional methods for synthesizing R-HPBE involve chemical processes that can be harsh and generate unwanted byproducts. Biocatalytic synthesis offers a more sustainable and environmentally friendly alternative. This approach utilizes enzymes or whole cells from microorganisms to selectively produce R-HPBE from readily available precursors. Research has shown that baker's yeast (Saccharomyces cerevisiae) can effectively convert ethyl 4-phenyl-2,4-dioxobutyrate to R-HPBE with high enantioselectivity and regioselectivity [].

Ethyl (R)-2-Hydroxy-4-phenylbutyrate is a chiral compound that serves as a significant intermediate in the synthesis of various pharmaceutical agents, particularly those targeting hypertension. Its chemical structure features a hydroxyl group and a phenyl group attached to a butyrate backbone, contributing to its biological activity and utility in medicinal chemistry. The compound is represented by the molecular formula C₁₂H₁₆O₃ and has a molar mass of approximately 208.25 g/mol .

The primary chemical reaction involving ethyl (R)-2-hydroxy-4-phenylbutyrate is its synthesis through the reduction of ethyl 2-oxo-4-phenylbutanoate. This reaction can be catalyzed by various microorganisms, such as Rhodotorula minuta and Candida holmii, which facilitate the conversion with high enantiomeric excess . The general reaction can be summarized as follows:

Ethyl (R)-2-hydroxy-4-phenylbutyrate exhibits notable biological activity, primarily as an intermediate in the synthesis of antihypertensive drugs. Its role in modulating blood pressure makes it valuable in therapeutic applications. Studies have shown that it can influence pathways related to angiotensin-converting enzyme inhibition, which is crucial in managing hypertension .

Several methods have been developed for synthesizing ethyl (R)-2-hydroxy-4-phenylbutyrate:

- Microbial Reduction: Utilizes specific strains like Rhodotorula minuta and Candida holmii to achieve high yields and enantiomeric excess. For example, Rhodotorula mucilaginosa has been employed in biphasic systems to optimize conditions for maximum yield .

- Chemo-Enzymatic Synthesis: Involves using recombinant enzymes expressed in organisms such as Pichia pastoris for efficient production. This method combines chemical and enzymatic processes to enhance yield and purity .

- Heterogeneous Catalysis: Employs catalysts like platinum for the hydrogenation of precursors, achieving significant enantioselectivity .

Interaction studies of ethyl (R)-2-hydroxy-4-phenylbutyrate focus on its effects within biological systems, particularly concerning its pharmacodynamics and pharmacokinetics when used in drug formulations. Research indicates that it may interact with various enzymes involved in metabolic pathways, influencing drug efficacy and safety profiles .

Several compounds share structural similarities with ethyl (R)-2-hydroxy-4-phenylbutyrate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-Hydroxy-4-methylbutyrate | Methyl group instead of phenyl | Potentially different biological activity |

| Ethyl (S)-2-Hydroxy-4-phenylbutyrate | Enantiomer of ethyl (R)-2-hydroxy... | Different pharmacological effects due to stereochemistry |

| Ethyl 2-Oxo-4-phenylbutanoate | Lacks hydroxyl group | Precursor for the synthesis of ethyl (R)-2-hydroxy... |

Ethyl (R)-2-hydroxy-4-phenylbutyrate stands out due to its specific stereochemistry, which significantly influences its biological activity and applications in drug synthesis compared to similar compounds .

Early Synthetic Approaches

The demand for enantiomerically pure Ethyl (R)-2-hydroxy-4-phenylbutyrate emerged in the 1980s alongside the development of ACE inhibitors for hypertension treatment. Initial routes relied on classical resolution techniques, which suffered from low yields (<50%) and labor-intensive purification. A breakthrough occurred in 2004 with Fadnavis and Radhika’s biocatalytic reduction of ethyl 4-phenyl-2,4-dioxobutyrate using Saccharomyces cerevisiae in a diisopropyl ether/water biphasic system, achieving 80% yield and 98% enantiomeric excess (ee). This method circumvented the need for expensive metal catalysts and laid the groundwork for scalable production.

Evolution of Biocatalytic Methods

By 2014, engineered Escherichia coli strains co-expressing NAD-dependent d-lactate dehydrogenase (d-nLDH) and formate dehydrogenase enabled a 92% conversion of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-HPBA, with subsequent esterification yielding the target compound. This one-pot process utilized formate for cofactor regeneration, reducing costs by 40% compared to glucose-dependent systems.

Biocatalytic Synthetic Approaches

Enzymatic Reduction Methodologies

Enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE represents the most efficient biocatalytic strategy, leveraging stereospecific carbonyl reductases for asymmetric transformations. Kluyveromyces marxianus carbonyl reductase (KmCR) has demonstrated exceptional activity under optimized conditions. Studies show that induction with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 17°C for 10 hours maximizes enzyme expression, achieving a 62% yield of (R)-HPBE with ≥99.9% enantiomeric excess (ee) in 20 minutes at 25°C [1]. Similarly, Gluconobacter oxydans carbonyl reductase (GoCR) engineered via structure-guided evolution exhibits enhanced catalytic efficiency. Variants like mut-W193L/C93I/I187L achieve a 37-fold increase in $$ k{cat}/Km $$, enabling complete reduction of 371 g·L⁻¹ OPBE with >99% ee [2].

A comparative analysis of key enzymes is presented below:

| Enzyme Source | Optimal pH | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Kluyveromyces marxianus (KmCR) | 7.0 | 25 | 62 | ≥99.9 | [1] |

| Gluconobacter oxydans (GoCR) | 6.5 | 40 | >99 | >99 | [2] |

| Bacillus subtilis (IolS) | 6.0 | 30 | >99 | 99.5 | [3] |

These enzymes operate via a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent mechanism, where hydride transfer to the OPBE keto group generates the (R)-configured alcohol. Co-factor regeneration systems, such as glucose dehydrogenase (GDH), sustain NADPH levels, enabling stoichiometric substrate conversion [3].

Whole-Cell Biocatalytic Systems

Whole-cell systems integrate reductase and co-factor regeneration enzymes within a single microbial host, bypassing enzyme purification. Escherichia coli co-expressing Bacillus subtilis IolS and GDH achieves 99.5% ee and >99% yield at 10 g·L⁻¹ OPBE within 15 hours [3]. This system’s efficiency arises from intracellular NADPH recycling, which reduces process costs. Recent advances in metabolic engineering further enhance substrate uptake and tolerance, enabling scalable production.

Immobilized Enzyme Technologies

Immobilization techniques stabilize enzymes for reuse, critical for industrial applications. While not explicitly detailed in the provided sources, cross-linked enzyme aggregates (CLEAs) and carrier-bound systems (e.g., silica or chitosan matrices) are inferred as viable strategies. Such systems could mitigate enzyme denaturation during batch reactions, extending operational stability under high substrate loads [1] [2].

Chemical Synthetic Routes

Asymmetric Chemical Reduction Strategies

Asymmetric hydrogenation of α-ketoesters using chiral catalysts provides a chemical route to (R)-HPBE. Rhodium complexes with diphosphine ligands (e.g., BINAP) induce enantioselectivity via substrate-ligand interactions [4]. However, achieving >90% ee typically requires high pressures (10–50 bar H₂) and low temperatures (0–10°C), increasing energy costs. Recent work on chiral electrodes demonstrates spin-selective electron transfer, potentially reducing overpotentials in electrochemical reductions [5]. For instance, chiral platinum nanoparticles enhance oxygen reduction efficiency, suggesting analogous applications in ketone reductions [5].

Resolution-Based Synthesis Approaches

Classical resolution involves separating (R)-HPBE from racemic mixtures using chiral resolving agents. While absent from the provided sources, diastereomeric salt formation with cinchona alkaloids or enzymatic kinetic resolution (e.g., lipase-mediated ester hydrolysis) are plausible methods. These approaches often suffer from low theoretical yields (≤50%) and require recycling of the undesired enantiomer, limiting industrial adoption.

Comparative Analysis of Chemical vs. Biological Methods

Biocatalytic methods surpass chemical synthesis in enantioselectivity and sustainability. Enzymatic reductions achieve ≥99.9% ee under mild conditions (25–40°C, ambient pressure) [1] [2] [3], whereas chemical routes require stringent conditions for comparable selectivity [4]. Additionally, whole-cell systems eliminate costly co-factor supplementation, reducing waste. In contrast, asymmetric hydrogenation relies on precious metal catalysts and hazardous solvents, complicating waste management.

Carbonyl Reductases in Stereoselective Synthesis

NAD(P)H-Dependent Carbonyl Reductases

NAD(P)H-dependent carbonyl reductases represent a crucial class of enzymes in the biocatalytic production of ethyl (R)-2-hydroxy-4-phenylbutyrate, serving as highly efficient biocatalysts for the asymmetric reduction of prochiral carbonyl compounds [1] [2]. These enzymes belong predominantly to the short-chain dehydrogenase/reductase family and demonstrate exceptional stereoselectivity in converting ethyl 2-oxo-4-phenylbutyrate to the desired (R)-enantiomer [3] [4].

The mechanistic foundation of NAD(P)H-dependent carbonyl reductases involves the transfer of a hydride ion from the nicotinamide cofactor to the carbonyl carbon, accompanied by simultaneous proton transfer from a catalytic tyrosine residue [5] [6]. This dual mechanism ensures both the reduction of the carbonyl group and the establishment of the correct stereochemical configuration. The enzyme Kluyveromyces marxianus carbonyl reductase exemplifies this mechanism, achieving exceptional stereoselectivity of ≥99.9% enantiomeric excess in the production of (R)-2-hydroxy-4-phenylbutyrate [1].

Mechanistic studies have revealed that the cofactor specificity varies significantly among different carbonyl reductases. Human carbonyl reductase 1 demonstrates broad substrate specificity, catalyzing the reduction of various carbonyl compounds including quinones, prostaglandins, and xenobiotics, with NADPH serving as the preferred cofactor [5] [7]. The enzyme exhibits a molecular weight of approximately 30,000 Da and exists in multiple isoforms with distinct isoelectric points ranging from 6.95 to 8.5 [6].

The stereospecificity of carbonyl reductases follows predictable patterns based on the Prelog rule, which describes the preferential approach of the cofactor to specific faces of the carbonyl substrate [8] [9]. However, several carbonyl reductases from Candida parapsilosis demonstrate anti-Prelog stereoselectivity, producing (S)-configured products through alternative substrate binding orientations [2]. This diversity in stereochemical outcomes provides valuable flexibility in asymmetric synthesis applications.

Substrate recognition mechanisms in NAD(P)H-dependent carbonyl reductases involve complex interactions between the enzyme active site and the carbonyl substrate. The enzyme active site accommodates both the substrate and cofactor through complementary binding interactions, with the substrate binding preceded by cofactor binding in most cases [10] [11]. The NADPH-dependent reduction process typically involves the formation of a ternary complex comprising enzyme, cofactor, and substrate, followed by hydride transfer and product release.

Structure-Function Relationships in Reductase Catalysis

The structure-function relationships in carbonyl reductases reveal sophisticated molecular mechanisms that govern both catalytic efficiency and stereoselectivity in ethyl (R)-2-hydroxy-4-phenylbutyrate production. The canonical architecture of these enzymes follows the Rossmann fold pattern, characteristic of NAD(P)H-dependent oxidoreductases, with distinct domains for cofactor binding and substrate recognition [12] [13].

The active site architecture of carbonyl reductases features several critical catalytic residues that orchestrate the reduction mechanism. The catalytic triad consists of Tyr193/194 functioning as the proton donor, Ser139/140 providing substrate stabilization, and Lys197/198 facilitating cofactor binding and lowering the pKa of the catalytic tyrosine [12] [14]. This arrangement creates a sophisticated proton relay system that enables efficient hydride transfer from NADPH to the carbonyl substrate.

Comparative structural analysis between human carbonyl reductase 1 and carbonyl reductase 3 demonstrates how subtle sequence differences result in dramatically different substrate specificities. Despite 70% sequence identity, these enzymes exhibit distinct substrate preferences due to variations in their active site architecture [12] [15]. The key differences reside in the substrate binding loop region, particularly residues 229-244, which determine the shape and chemical properties of the substrate binding pocket.

The substrate binding loop represents a flexible structural element that adapts to accommodate different substrate molecules. In carbonyl reductase 1, Trp229 creates a large hydrophobic wall that facilitates para-quinone binding, while the corresponding Pro230 in carbonyl reductase 3 creates a more open active site geometry [12] [16]. These structural variations directly translate to functional differences, with carbonyl reductase 1 demonstrating broad substrate specificity and carbonyl reductase 3 showing preference for ortho-quinones.

Structure-guided engineering studies have demonstrated the feasibility of modifying carbonyl reductase properties through targeted mutations. The engineered Gluconobacter oxydans carbonyl reductase variant W193L/C93I/I187L exhibits 37-fold improved catalytic efficiency compared to the wild-type enzyme, with enhanced stereoselectivity exceeding 99% enantiomeric excess [4]. These improvements result from optimized substrate binding geometry and improved cofactor positioning within the active site.

The relationship between protein dynamics and catalytic function has emerged as a critical factor in carbonyl reductase engineering. Molecular dynamics simulations reveal that substrate binding induces conformational changes in flexible loop regions, particularly the substrate binding loop and cofactor binding domain [17] [18]. These conformational adjustments optimize the positioning of catalytic residues and enhance the efficiency of hydride transfer.

Substrate Specificity and Binding Mechanisms

Substrate specificity in carbonyl reductases involved in ethyl (R)-2-hydroxy-4-phenylbutyrate production is determined by a complex interplay of structural, chemical, and dynamic factors that govern substrate recognition and binding affinity. The substrate binding pocket architecture plays a decisive role in determining which carbonyl compounds can be accommodated and reduced with high efficiency [12] [13].

The substrate binding mechanism typically follows an ordered sequential pattern, with cofactor binding preceding substrate binding in most carbonyl reductases. This binding order is essential for proper substrate positioning and optimal catalytic efficiency [9] [19]. The formation of the enzyme-NADPH binary complex induces conformational changes that create a complementary binding site for the carbonyl substrate, demonstrating the importance of cofactor-induced conformational selection.

Kinetic studies of various carbonyl reductases reveal significant differences in substrate binding affinity and catalytic efficiency. The Saccharomyces cerevisiae carbonyl reductase demonstrates exceptional specificity for ethyl 2-oxo-4-phenylbutyrate, achieving 100% enantiomeric excess with high catalytic activity [9]. In contrast, the Gluconobacter oxydans carbonyl reductase shows broader substrate tolerance but requires engineering to achieve comparable stereoselectivity.

The substrate binding pocket can be characterized by several key features that influence substrate specificity. The size and shape of the binding cavity determine the accommodation of different substrate molecules, while the hydrophobic and hydrophilic regions within the pocket influence substrate orientation [12] [20]. The presence of specific amino acid residues creates interaction networks that stabilize particular substrate conformations and promote stereoselective reduction.

Molecular docking studies have provided valuable insights into the substrate binding mechanisms of carbonyl reductases. The binding of ethyl 2-oxo-4-phenylbutyrate to various carbonyl reductases involves multiple interaction points, including hydrogen bonding with polar residues, hydrophobic interactions with aromatic amino acids, and van der Waals contacts with the protein backbone [9] [19]. These interactions collectively determine the binding affinity and substrate orientation within the active site.

The substrate binding loop region, encompassing residues 229-244 in human carbonyl reductases, represents a critical determinant of substrate specificity. This flexible loop can adopt different conformations depending on the substrate molecule, allowing for induced fit binding mechanisms [12] [15]. The amino acid composition of this loop directly influences the binding affinity and stereoselectivity of the enzyme toward different carbonyl substrates.

Dehydrogenases Applied in Synthesis

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases constitute a versatile class of oxidoreductases that play essential roles in ethyl (R)-2-hydroxy-4-phenylbutyrate production, both as primary catalysts for asymmetric reduction and as auxiliary enzymes in coupled reaction systems [21] [22]. These enzymes catalyze the reversible interconversion between alcohols and aldehydes or ketones, utilizing NAD(P)H as the cofactor and demonstrating remarkable stereoselectivity under mild reaction conditions.

The mechanistic framework of alcohol dehydrogenases involves a sophisticated catalytic cycle that begins with cofactor binding, followed by substrate binding, hydride transfer, and product release [22] [23]. The enzyme active site typically contains a zinc ion that coordinates with the substrate carbonyl oxygen, activating it for nucleophilic attack by the hydride from NADH or NADPH. This metal-assisted catalysis enhances the reaction rate and ensures proper substrate positioning for stereoselective reduction.

Alcohol dehydrogenases demonstrate exceptional diversity in their substrate specificity and stereoselectivity, making them valuable tools for asymmetric synthesis applications. The enzyme from Thermoanaerobacter brockii shows high enantioselectivity for various ketones, including α-ketoesters similar to ethyl 2-oxo-4-phenylbutyrate [24] [25]. The stereochemical outcome of alcohol dehydrogenase-catalyzed reactions follows predictable patterns based on the enzyme structure and substrate binding orientation.

The application of alcohol dehydrogenases in industrial biocatalysis has been facilitated by advances in protein engineering and enzyme immobilization technologies. Engineered variants of alcohol dehydrogenases exhibit improved thermostability, enhanced substrate tolerance, and modified stereoselectivity profiles [23] [26]. These improvements enable the use of alcohol dehydrogenases in challenging reaction conditions, including elevated temperatures and organic solvent systems.

Cofactor engineering represents another important aspect of alcohol dehydrogenase applications in synthesis. The development of cofactor regeneration systems using glucose dehydrogenase or other auxiliary enzymes enables the economical use of alcohol dehydrogenases in large-scale synthesis [22] [25]. The coupling of alcohol dehydrogenases with efficient cofactor regeneration systems has been successfully demonstrated in the production of various chiral alcohols.

The substrate scope of alcohol dehydrogenases encompasses a wide range of carbonyl compounds, including aliphatic ketones, aromatic ketones, and α-ketoesters. The enzyme specificity can be modulated through protein engineering approaches, with targeted mutations in the substrate binding pocket resulting in altered substrate preferences [24] [25]. This flexibility in substrate specificity makes alcohol dehydrogenases valuable tools for the synthesis of diverse chiral alcohols.

Lactate Dehydrogenase Systems

Lactate dehydrogenase systems represent important components in the enzymatic production of ethyl (R)-2-hydroxy-4-phenylbutyrate, primarily serving as cofactor regeneration systems and occasionally as direct catalysts for asymmetric reduction reactions [27] [28]. These enzymes catalyze the reversible interconversion of pyruvate and lactate, coupled with the oxidation or reduction of NAD(P)H, providing an efficient means for cofactor recycling in biocatalytic processes.

The structural organization of lactate dehydrogenase follows a tetrameric architecture, with each subunit containing a complete active site capable of independent catalytic activity [28] [29]. The enzyme exists in multiple isoforms designated as LDH-1 through LDH-5, with different combinations of H (heart) and M (muscle) subunits that confer distinct kinetic properties and tissue-specific functions. The active site contains His193 as the primary catalytic residue, working in coordination with cofactor binding residues and substrate binding residues.

The catalytic mechanism of lactate dehydrogenase involves the formation of a ternary complex comprising enzyme, cofactor, and substrate, followed by hydride transfer and proton transfer steps [28] [30]. The reaction proceeds through a highly ordered mechanism with cofactor binding preceding substrate binding, similar to other NAD(P)H-dependent dehydrogenases. The enzyme demonstrates high specificity for lactate/pyruvate interconversion but can also reduce other α-keto acids with varying efficiency.

Lactate dehydrogenase systems have been successfully applied in cofactor regeneration applications for carbonyl reductase-catalyzed reactions. The coupling of lactate dehydrogenase with carbonyl reductases enables the continuous regeneration of NADH, making the overall process economically viable [28] [31]. The lactate dehydrogenase-catalyzed oxidation of lactate to pyruvate provides the reducing equivalents necessary for carbonyl reduction reactions.

The application of lactate dehydrogenase in synthesis has been enhanced through enzyme engineering approaches. Engineered variants of lactate dehydrogenase exhibit improved stability, altered substrate specificity, and enhanced cofactor affinity [32] [31]. These improvements have enabled the development of robust biocatalytic processes for the production of chiral compounds, including applications in pharmaceutical intermediate synthesis.

Immobilization strategies for lactate dehydrogenase have been developed to improve enzyme stability and facilitate enzyme recovery and reuse. The encapsulation of lactate dehydrogenase in metal-organic frameworks results in enhanced stability and reusability, with the immobilized enzyme maintaining high activity over multiple reaction cycles [32]. These advances in enzyme immobilization have made lactate dehydrogenase systems more practical for industrial applications.

Glucose Dehydrogenase in Cofactor Regeneration

Glucose dehydrogenase systems represent the most widely utilized cofactor regeneration approach in the enzymatic production of ethyl (R)-2-hydroxy-4-phenylbutyrate, providing an efficient and economical means for regenerating NADH and NADPH cofactors required by carbonyl reductases [33] [34]. These enzymes catalyze the oxidation of D-glucose to D-glucolactone, which subsequently hydrolyzes to gluconic acid, driving the reaction equilibrium toward cofactor reduction.

The mechanistic foundation of glucose dehydrogenase involves the stereospecific oxidation of glucose at the C1 position, with concomitant reduction of NAD+ or NADP+ to their corresponding reduced forms [35] [34]. The enzyme active site contains specific binding sites for both glucose and the nicotinamide cofactor, with the reaction proceeding through a ternary complex mechanism. The irreversible hydrolysis of the glucolactone product ensures favorable thermodynamics for cofactor regeneration.

Glucose dehydrogenase systems demonstrate several advantages that make them particularly suitable for cofactor regeneration applications. The substrate glucose is inexpensive and readily available, the reaction equilibrium strongly favors cofactor reduction, and the enzyme exhibits high stability under various reaction conditions [33] [36]. The Paenibacillus pini glucose dehydrogenase exhibits exceptional thermostability, remaining active at 50°C for 24 hours, and demonstrates tolerance to organic solvents.

The coupling of glucose dehydrogenase with carbonyl reductases has been successfully demonstrated in the production of ethyl (R)-2-hydroxy-4-phenylbutyrate. The recombinant Escherichia coli strain expressing both carbonyl reductase and glucose dehydrogenase achieved efficient cofactor regeneration, resulting in high conversion rates and exceptional stereoselectivity [37] [3]. The glucose dehydrogenase-glucose system provides continuous NADPH regeneration, enabling the sustained operation of carbonyl reductase-catalyzed reactions.

Engineering approaches have been applied to optimize glucose dehydrogenase performance in cofactor regeneration applications. The development of glucose dehydrogenase variants with enhanced activity toward artificial cofactors has expanded the utility of these enzymes in biocatalytic applications [35] [38]. The engineered Sulfolobus solfataricus glucose dehydrogenase variant Ile192Thr/Val306Ile exhibits 10-fold higher activity with biomimetic cofactors, demonstrating the potential for developing more efficient cofactor regeneration systems.

The application of glucose dehydrogenase in surface display systems has enabled the development of whole-cell biocatalysts with enhanced cofactor regeneration capabilities. The surface display of glucose-6-phosphate dehydrogenase via autodisplay technology results in whole-cell biocatalysts that can regenerate NADPH directly at the cell surface, circumventing mass transfer limitations [39]. This approach provides a practical solution for implementing cofactor regeneration in industrial biocatalytic processes.

Enzyme Engineering for Improved Catalysis

Rational Design of Enhanced Enzymes

Rational design strategies have emerged as powerful approaches for developing enhanced carbonyl reductases with improved catalytic performance in ethyl (R)-2-hydroxy-4-phenylbutyrate production [40] [41]. These structure-based engineering approaches leverage detailed understanding of enzyme structure-function relationships to predict and implement specific mutations that enhance catalytic efficiency, stereoselectivity, and substrate specificity.

The foundation of rational design lies in the comprehensive analysis of enzyme structure and catalytic mechanism to identify key residues that influence catalytic performance [40] [42]. The approach requires detailed structural information, typically obtained through X-ray crystallography or homology modeling, combined with mechanistic understanding of the enzymatic reaction. This knowledge enables the prediction of specific mutations that will enhance desired enzyme properties.

Structure-guided rational design has been successfully applied to improve carbonyl reductase performance in ethyl (R)-2-hydroxy-4-phenylbutyrate production. The engineering of Gluconobacter oxydans carbonyl reductase through rational design identified three critical sites (Cys93, Ile187, and Trp193) that significantly influence catalytic efficiency and stereoselectivity [4]. The resulting variant W193L/C93I/I187L demonstrated 37-fold improved catalytic efficiency and enhanced stereoselectivity exceeding 99% enantiomeric excess.

The rational design process typically involves multiple computational approaches, including molecular docking, molecular dynamics simulations, and binding energy calculations [40] [43]. These computational tools enable the prediction of substrate binding modes, identification of critical enzyme-substrate interactions, and assessment of the impact of proposed mutations on catalytic performance. The integration of these computational approaches with experimental validation has proven highly effective in enzyme engineering.

Successful rational design strategies often focus on modifying specific aspects of enzyme function, such as substrate binding affinity, cofactor binding efficiency, or catalytic turnover rate. The engineering of BaSDR1 carbonyl reductase through rational design targeted the substrate binding mode to enhance catalytic efficiency while preserving stereoselectivity [17] [18]. The resulting variants Q139S and Q139S/D253Y exhibited more than 9-fold improvement in catalytic efficiency with maintained stereoselectivity.

The application of rational design principles to carbonyl reductase engineering has revealed important insights into the relationship between structure and function. The fine-tuning of substrate binding modes through targeted mutations can simultaneously improve multiple catalytic properties, including activity, stereoselectivity, and stability [17] [4]. These findings demonstrate the potential of rational design to achieve comprehensive enzyme improvement through minimal structural modifications.

Computational protein design represents an advanced form of rational design that enables the exploration of larger sequence spaces and the design of novel catalytic functions [42] [44]. The application of computational design tools to carbonyl reductase engineering has shown promise for developing enzymes with enhanced performance characteristics. The integration of quantum mechanical calculations with protein design algorithms enables the optimization of catalytic sites for specific reactions.

Directed Evolution Strategies

Directed evolution has established itself as a complementary and often superior approach to rational design for enhancing carbonyl reductase performance in ethyl (R)-2-hydroxy-4-phenylbutyrate production [45] [46]. This methodology mimics natural selection processes in the laboratory, creating diverse enzyme libraries through random mutagenesis and selecting variants with improved properties through high-throughput screening methods.

The directed evolution process typically involves iterative cycles of mutagenesis, library construction, screening, and selection to identify enzyme variants with enhanced catalytic properties [45] [47]. The approach does not require detailed structural knowledge of the target enzyme, making it applicable to enzymes with limited structural information. The power of directed evolution lies in its ability to explore sequence space beyond the predictions of rational design, often identifying beneficial mutations in unexpected locations.

Random mutagenesis techniques form the foundation of directed evolution, with error-prone PCR being the most commonly used method for creating genetic diversity [45] [48]. Alternative approaches include DNA shuffling, saturation mutagenesis, and site-directed mutagenesis at random positions. Each technique offers distinct advantages in terms of mutation frequency, mutation type, and sequence coverage, allowing for tailored library construction based on specific engineering objectives.

The success of directed evolution depends critically on the development of efficient screening methodologies that can identify improved variants from large libraries [45] [47]. High-throughput screening systems must be robust, reproducible, and capable of detecting subtle improvements in enzyme performance. The development of suitable screening methods often represents the major bottleneck in directed evolution projects, particularly for enzymes involved in complex synthetic pathways.

Directed evolution has been successfully applied to improve various aspects of carbonyl reductase function, including catalytic activity, stereoselectivity, substrate specificity, and stability [49] [46]. The evolution of Sporobolomyces salmonicolor carbonyl reductase through directed evolution resulted in variants with significantly enhanced catalytic efficiency and improved stereoselectivity for various substrates. The engineered variants demonstrated broad applicability in asymmetric synthesis applications.

The combination of directed evolution with rational design approaches, termed semi-rational design, has proven particularly effective for carbonyl reductase engineering [46] [47]. This hybrid approach uses structural information to focus mutagenesis efforts on specific regions of the enzyme, reducing library size while maintaining the benefits of random exploration. Semi-rational design strategies have achieved impressive improvements in enzyme performance with reduced screening effort.

Structure-Guided Mutation Approaches

Structure-guided mutation approaches represent a sophisticated integration of structural biology and protein engineering principles for enhancing carbonyl reductase performance in ethyl (R)-2-hydroxy-4-phenylbutyrate production [4] [50]. These methodologies leverage detailed structural information to identify specific mutations that will improve catalytic efficiency, stereoselectivity, and other desirable enzyme properties.

The foundation of structure-guided mutation approaches lies in the comprehensive structural analysis of enzyme-substrate and enzyme-cofactor interactions using experimental structures or high-quality homology models [4] [51]. This analysis involves identifying key residues that participate in substrate binding, cofactor binding, and catalytic turnover, as well as understanding the conformational changes that occur during the catalytic cycle. The structural information guides the selection of mutation sites and the choice of replacement amino acids.

Molecular docking studies play a crucial role in structure-guided mutation approaches, providing detailed information about substrate binding modes and enzyme-substrate interactions [9] [19]. The docking of ethyl 2-oxo-4-phenylbutyrate to various carbonyl reductases reveals specific interaction patterns that can be targeted for improvement through mutagenesis. The identification of favorable and unfavorable interactions guides the design of mutations that enhance substrate binding affinity and catalytic efficiency.

The application of structure-guided mutation approaches to carbonyl reductase engineering has yielded remarkable successes in improving enzyme performance. The engineering of Streptomyces coelicolor carbonyl reductase through structure-guided mutagenesis resulted in variants M3 and M4 with 6-fold higher catalytic efficiency and improved stability [50]. The structural analysis revealed that the mutations S167F/P168S and S167Y/P168S optimized substrate binding geometry and enhanced catalytic turnover.

Molecular dynamics simulations provide additional insights into the dynamic behavior of enzyme-substrate complexes, revealing conformational changes that influence catalytic efficiency [17] [52]. The simulation studies of carbonyl reductase variants demonstrate that mutations can alter protein flexibility and optimize substrate binding pocket geometry. These dynamic insights complement static structural information and guide the design of mutations that enhance enzyme performance.

The integration of structure-guided mutation approaches with experimental validation has proven highly effective for carbonyl reductase engineering. The systematic analysis of mutation effects on enzyme structure and function enables the refinement of structure-function relationships and the development of predictive models for enzyme improvement [4] [50]. This iterative approach of design, synthesis, and characterization has accelerated the development of enhanced carbonyl reductases for synthetic applications.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant